

Control experiments for validating KIRA7's

effect

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Compound of Interest		
Compound Name:	KIRA7	
Cat. No.:	B608350	Get Quote

KIRA7 Control Experiments: A Technical Guide

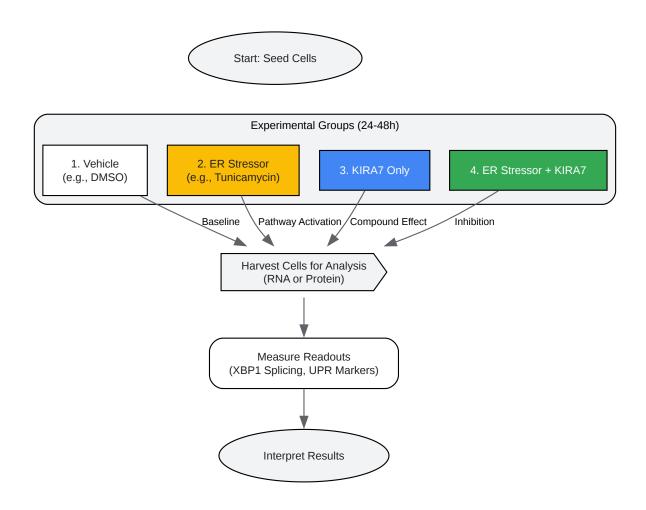
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on designing and troubleshooting control experiments for **KIRA7**, a potent allosteric inhibitor of IRE1α.

Frequently Asked Questions (FAQs) Q1: What is the mechanism of action for KIRA7?

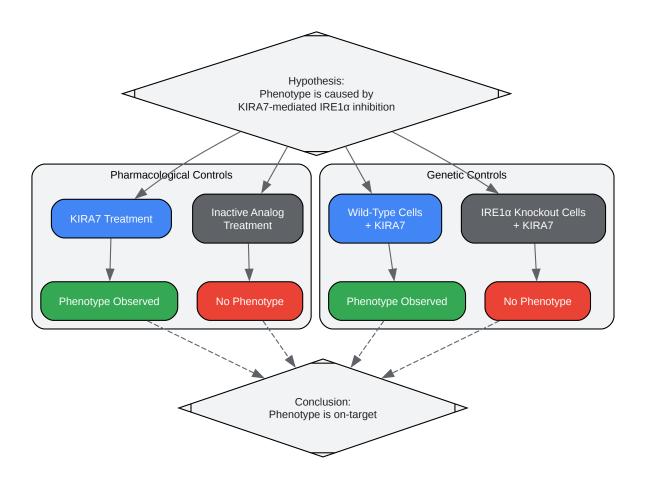
KIRA7 is an imidazopyrazine compound that functions as a kinase-inhibiting RNase attenuator (KIRA).[1][2] It allosterically inhibits the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1 α) by binding to its kinase domain.[3][4][5] IRE1 α is a key sensor of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[6][7]

Under ER stress, IRE1 α dimerizes and autophosphorylates, activating its RNase domain. This active domain excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. [8][9] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring ER homeostasis.[6] **KIRA7** prevents this splicing event, thereby inhibiting the IRE1 α branch of the UPR.[3][10]









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Troubleshooting & Optimization





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